NH2-PEG1-CH2CH2-Boc

Description

Position of Tert-butyl 3-(2-aminoethoxy)propanoate within the Landscape of Advanced Synthetic Intermediates

Tert-butyl 3-(2-aminoethoxy)propanoate holds a prominent position among advanced synthetic intermediates. globalpharmatek.com These are complex molecules that have already undergone several synthetic transformations and are structurally closer to the final target molecule. alfa-industry.com The presence of two distinct reactive sites in Tert-butyl 3-(2-aminoethoxy)propanoate—a nucleophilic primary amine and a sterically hindered tert-butyl ester that protects a carboxylic acid—classifies it as a heterobifunctional linker. tcichemicals.com This dual functionality allows for sequential and controlled reactions, making it an ideal component for linking different molecular fragments. lumiprobe.com Its structure, featuring a short polyethylene (B3416737) glycol (PEG) spacer, also imparts favorable solubility characteristics. medkoo.com

Overview of Research Trajectories and Methodological Approaches Related to the Compound

Research involving Tert-butyl 3-(2-aminoethoxy)propanoate is predominantly focused on its application as a linker in the synthesis of complex bioconjugates and targeted therapeutics. A significant area of investigation is its use in the construction of Proteolysis Targeting Chimeras (PROTACs). tcichemicals.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. explorationpub.com The linker component of a PROTAC is critical to its efficacy, and Tert-butyl 3-(2-aminoethoxy)propanoate provides a versatile scaffold for this purpose.

Methodological approaches for the utilization of this compound typically involve the reaction of its primary amine with an activated carboxylic acid or other electrophilic species to form a stable amide bond. The tert-butyl ester remains intact during this coupling and can be selectively removed under acidic conditions at a later stage to reveal the carboxylic acid for further functionalization. medkoo.comvectorlabs.com

Chemical Properties and Synthesis

Below is a table summarizing the key chemical properties of Tert-butyl 3-(2-aminoethoxy)propanoate.

| Property | Value |

| CAS Number | 1260092-46-3 |

| Molecular Formula | C9H19NO3 |

| Molecular Weight | 189.25 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Synonyms | Amino-PEG1-t-Butyl Ester, 3-(2-Aminoethoxy)propionic Acid tert-Butyl Ester |

The synthesis of Tert-butyl 3-(2-aminoethoxy)propanoate can be achieved through various synthetic routes. One common approach involves the Michael addition of 2-aminoethanol to tert-butyl acrylate (B77674). This reaction is typically carried out in the presence of a suitable solvent and may be facilitated by a catalyst. The reaction scheme is as follows:

Reaction Scheme:

This is a representative synthetic scheme. Actual reaction conditions may vary.

Research Findings and Applications

Detailed research has highlighted the utility of Tert-butyl 3-(2-aminoethoxy)propanoate as a critical component in the synthesis of PROTACs. For instance, in the development of von Hippel-Lindau (VHL) E3 ligase recruiting PROTACs, this linker has been utilized to connect the VHL ligand to the protein of interest (POI) ligand. acs.orgnih.gov The amine functionality of Tert-butyl 3-(2-aminoethoxy)propanoate is typically reacted with an appropriate functional group on the POI ligand, while the deprotected carboxylic acid is coupled with the VHL ligand. acs.org

The structural characteristics of the linker, such as its length and flexibility, are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. explorationpub.com The ethylene (B1197577) glycol unit in Tert-butyl 3-(2-aminoethoxy)propanoate provides a degree of flexibility and hydrophilicity to the resulting PROTAC molecule.

Characterization and Methodologies

The characterization of Tert-butyl 3-(2-aminoethoxy)propanoate and molecules synthesized from it relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), as well as methylene protons of the ethoxy and propanoate fragments. The chemical shifts and coupling patterns of these methylene protons would confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the various methylene carbons in the chain.

Infrared (IR) Spectroscopy:

The IR spectrum of Tert-butyl 3-(2-aminoethoxy)propanoate would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | ~3300-3400 |

| C-H stretch (alkane) | ~2850-2970 |

| C=O stretch (ester) | ~1730 |

| C-O stretch (ether and ester) | ~1100-1250 |

| N-H bend (primary amine) | ~1600 |

These are approximate values and can vary based on the specific molecular environment.

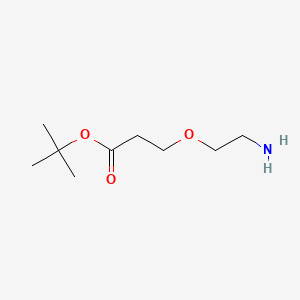

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-(2-aminoethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCCYXHEZRMPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260092-46-3 | |

| Record name | tert-Butyl 3-(2-Aminoethoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways for Tert Butyl 3 2 Aminoethoxy Propanoate

Retrosynthetic Analysis of the Tert-butyl 3-(2-aminoethoxy)propanoate Scaffold

A retrosynthetic analysis of Tert-butyl 3-(2-aminoethoxy)propanoate identifies key bond disconnections that simplify the molecule into readily available starting materials. The primary disconnections are at the ether linkage and the ester group.

C-O Ether Bond Disconnection: The ether bond can be disconnected via a Williamson ether synthesis logic. This suggests two potential precursor sets:

An activated 2-aminoethanol derivative (e.g., 2-bromoethylamine (B90993) or 2-tosyloxyethylamine, often with the amino group protected) and tert-butyl 3-hydroxypropanoate.

Ethanolamine (B43304) (with a protected amino group) and an activated tert-butyl propanoate derivative (e.g., tert-butyl 3-bromopropanoate).

Ester Bond Disconnection: The tert-butyl ester can be disconnected to reveal 3-(2-aminoethoxy)propanoic acid and isobutylene (B52900) or tert-butanol (B103910). This suggests that the ester can be formed as a final step or carried through the synthesis from a pre-esterified starting material.

Amine Protection: The primary amine is highly nucleophilic and would interfere with many of the reactions required for synthesis. libretexts.org Therefore, a crucial step in the retrosynthesis is the protection of the amino group, typically as a carbamate (B1207046) (e.g., Boc or Cbz), which can be removed at the end of the synthesis.

Based on this analysis, a common forward synthetic plan involves starting with ethanolamine, protecting the amino group, activating the hydroxyl group, coupling it with a tert-butyl propanoate synthon, and finally deprotecting the amine.

Established Synthetic Routes to Tert-butyl 3-(2-aminoethoxy)propanoate

Established routes leverage classic organic reactions, with a particular focus on managing the reactive amino group. A widely adopted multi-step synthesis proceeds as follows:

Protection of Ethanolamine : The synthesis typically begins with the protection of the amino group of ethanolamine. The tert-butyloxycarbonyl (Boc) group is a common choice.

Activation of the Hydroxyl Group : The hydroxyl group of the N-protected ethanolamine is activated to facilitate nucleophilic substitution. A common method is conversion to a tosylate.

Williamson Ether Synthesis : The activated N-protected ethanolamine is reacted with tert-butyl 3-hydroxypropanoate in the presence of a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

Deprotection of the Amino Group : The final step involves the removal of the protecting group from the amine. For a Boc group, this is achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). rsc.org

Protecting the amino group is critical to prevent undesired side reactions during synthesis. libretexts.org The choice of protecting group is dictated by its stability under the conditions of subsequent reaction steps and the ease of its removal. The most common strategy is the introduction of a protecting group at the start of the synthesis and its removal as the final step.

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) iris-biotech.de | Orthogonal to Fmoc group |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Orthogonal to Boc and Fmoc groups |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine in DMF) iris-biotech.de | Orthogonal to Boc and acid-labile side-chain protecting groups ub.edu |

Table 1: Common Amino Protecting Groups and their Properties. This interactive table summarizes key protecting groups used in syntheses involving amino groups.

The tert-butyl ester is a key functional group that serves to protect the carboxylic acid. It is generally stable to basic conditions but can be easily removed with acid. organic-chemistry.org

There are two primary strategies for its incorporation:

Starting with a Pre-formed Ester : The most straightforward approach involves using a starting material that already contains the tert-butyl ester, such as tert-butyl acrylate (B77674) or tert-butyl 3-hydroxypropanoate.

Esterification : If the synthesis is carried out with the carboxylic acid, the tert-butyl ester can be formed by several methods:

Acid-catalyzed reaction with isobutene : The carboxylic acid can be reacted with isobutene under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid as a catalyst). ug.edu.pl

DCC/DMAP coupling : Reaction of the carboxylic acid with tert-butanol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. ug.edu.pl

Deprotection of the tert-butyl ester is typically achieved by treatment with trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM) as a solvent. rsc.org

The Tert-butyl 3-(2-aminoethoxy)propanoate molecule itself is achiral, meaning it does not have a stereocenter and is not optically active. Therefore, in the synthesis of this specific scaffold, stereochemical control is not a concern. The starting materials, such as ethanolamine and tert-butyl propanoate derivatives, are also achiral.

However, if this scaffold is used as a building block in the synthesis of more complex, chiral molecules (e.g., derivatives of amino acids), the stereochemistry of those additional components would need to be controlled. For instance, if a chiral amino acid were to be coupled to the primary amine of Tert-butyl 3-(2-aminoethoxy)propanoate, the stereochemical integrity of that amino acid would need to be preserved during the coupling reaction.

Modern Advancements and Efficiency in the Preparation of Tert-butyl 3-(2-aminoethoxy)propanoate

While the core synthesis of Tert-butyl 3-(2-aminoethoxy)propanoate relies on established methods, modern advancements focus on improving efficiency and expanding its utility as a building block. The compound serves as a key intermediate in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). drpress.orgtcichemicals.com

Scalable Synthetic Methodologies for Industrial and Academic Research

For the synthesis to be viable for large-scale production in industrial or academic settings, the methodologies must be robust, cost-effective, and safe. The established Williamson ether synthesis route is generally scalable.

Key considerations for scaling up the synthesis include:

Reagent Choice : Using readily available and less hazardous reagents is preferred. For example, replacing sodium hydride with a safer base if possible.

Purification : Minimizing the need for chromatographic purification is crucial for large-scale work. Crystallization or distillation of intermediates, where feasible, is a more scalable approach.

Process Control : Careful monitoring of reaction parameters such as temperature, reaction time, and stoichiometry is essential to ensure consistent yield and purity on a larger scale.

Telescoping Reactions : Where possible, combining multiple reaction steps without isolating the intermediates (a "one-pot" or telescoped synthesis) can significantly improve efficiency and reduce waste.

The practical utility of related multi-component reaction protocols has been highlighted in studies on scale-up reactions, demonstrating their value in producing complex molecules efficiently. researchgate.net The synthesis of Tert-butyl 3-(2-aminoethoxy)propanoate, relying on fundamental and well-understood reactions, is amenable to such large-scale applications.

Chemical Reactivity and Functionalization of Tert Butyl 3 2 Aminoethoxy Propanoate

Chemical Transformations at the Primary Amine Moiety

The primary amine group of tert-butyl 3-(2-aminoethoxy)propanoate serves as a key reactive site for a multitude of chemical transformations, enabling its conjugation to other molecules and the synthesis of more complex structures.

Amidation and Acylation Reactions

The nucleophilic nature of the primary amine readily allows for the formation of amide bonds through reactions with carboxylic acids or their activated derivatives. This is a cornerstone of its application in bioconjugation, where it can be linked to proteins, antibodies, or other biomolecules.

Direct amidation with carboxylic acids can be achieved, though it often requires coupling agents to facilitate the reaction. Catalytic methods for direct amidation have been developed to improve efficiency and reduce waste. nih.gov For instance, the use of B(OCH2CF3)3 as a catalyst in tert-butyl acetate (B1210297) has been shown to be effective for a range of substrates. nih.gov

Alternatively, acylation with more reactive species like acid chlorides or activated esters (e.g., N-hydroxysuccinimide esters) provides a high-yielding route to amide bond formation.

Table 1: Examples of Amidation and Acylation Reactions

| Reactant | Reagent/Catalyst | Product | Application |

|---|---|---|---|

| Carboxylic Acid | B(OCH2CF3)3 | N-acylated derivative | General amide synthesis nih.gov |

Alkylation and Reductive Amination Strategies

The primary amine can undergo alkylation to introduce various substituents. Site-selective C(sp3)–H functionalization of primary aliphatic amines has become an area of intense research, offering novel ways to modify molecules. rsc.org

Reductive amination provides a controlled method for the mono-alkylation of the amine. masterorganicchemistry.com This reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This strategy is widely used to install a variety of alkyl groups onto an amine. masterorganicchemistry.com

Table 2: Reductive Amination Reaction

| Carbonyl Compound | Reducing Agent | Product |

|---|

Formation of Ureas, Thioureas, and Carbamates

The primary amine of tert-butyl 3-(2-aminoethoxy)propanoate can be converted into ureas, thioureas, and carbamates, which are important functional groups in many biologically active molecules.

Urea Formation: Ureas can be synthesized by reacting the amine with an isocyanate. An alternative method involves the reaction of a t-butylurea with an amine, where the volatile t-butylamine is displaced. scispace.com

Thiourea Formation: Similarly, thioureas are readily prepared by treating the primary amine with an isothiocyanate. researchgate.net Thiourea derivatives have been explored for a wide range of biological activities. mdpi.com The synthesis can also be achieved by reacting the amine with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which then reacts with another amine. google.com

Carbamate (B1207046) Formation: Carbamates can be formed through several methods. One common approach is the reaction of the amine with a chloroformate. orgsyn.org Another route involves a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org The tert-butyl carbamate (Boc) protecting group, commonly used in peptide synthesis, is a well-known example of a carbamate. prepchem.com

Reactions Involving the Tert-butyl Ester Group

The tert-butyl ester group in tert-butyl 3-(2-aminoethoxy)propanoate serves as a protecting group for the carboxylic acid functionality. Its selective removal or transformation is crucial for subsequent functionalization steps.

Selective Ester Hydrolysis for Carboxylic Acid Formation

The tert-butyl ester is known for its stability under basic conditions but is readily cleaved under acidic conditions to yield the corresponding carboxylic acid. broadpharm.com This selective deprotection is a key feature, allowing for the unmasking of the carboxylic acid at a desired stage of a synthetic sequence.

Aqueous phosphoric acid has been reported as a mild and environmentally friendly reagent for the deprotection of tert-butyl esters. organic-chemistry.org Another method employs zinc bromide (ZnBr2) in dichloromethane (B109758) for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile protecting groups. researchgate.net

Table 3: Conditions for Selective Tert-butyl Ester Hydrolysis

| Reagent | Conditions | Product |

|---|---|---|

| Aqueous Phosphoric Acid | Mild conditions | Carboxylic Acid organic-chemistry.org |

| Zinc Bromide (ZnBr2) | Dichloromethane | Carboxylic Acid researchgate.net |

| Trifluoroacetic Acid (TFA) | - | Carboxylic Acid |

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. While less common for tert-butyl esters due to steric hindrance, it can be achieved under specific catalytic conditions. Borane catalysts, such as B(C6F5)3, have been shown to catalyze the transesterification of tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org

Another approach involves the in situ generation of an acid chloride from the tert-butyl ester using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then reacts with an alcohol to form a new ester. organic-chemistry.org

Derivatization Strategies for Enhancing Molecular Complexity

The bifunctional nature of tert-butyl 3-(2-aminoethoxy)propanoate, featuring a primary amine and a protected carboxylic acid, makes it a versatile building block in organic synthesis for the construction of more complex molecules. The primary amino group serves as a key handle for a variety of functionalization reactions, allowing for the introduction of diverse structural motifs. These derivatization strategies are pivotal in fields such as medicinal chemistry, materials science, and bioconjugation.

Amide Bond Formation:

A fundamental and widely employed derivatization strategy is the acylation of the primary amino group to form a stable amide bond. This reaction is typically achieved by treating tert-butyl 3-(2-aminoethoxy)propanoate with a carboxylic acid under the influence of a coupling agent. A variety of coupling agents can be utilized, with the choice often depending on the specific substrates and desired reaction conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The use of an auxiliary base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process. wikipedia.orgpeptide.com

In a representative example related to the synthesis of Proteolysis Targeting Chimeras (PROTACs), an analogue of tert-butyl 3-(2-aminoethoxy)propanoate is coupled with a substituted pyrimidine. This reaction highlights the utility of this scaffold in constructing complex bioactive molecules.

| Reactant 1 | Reactant 2 | Coupling Agent/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| tert-Butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate | 2,4-dichloro-6-methyl-pyrimidine | DIPEA | THF | 20 °C | 41% |

| General Carboxylic Acid | tert-Butyl 3-(2-aminoethoxy)propanoate | HATU/DIPEA | DMF | Room Temperature | High |

Suzuki Coupling for PROTAC Synthesis:

The versatile linker properties of tert-butyl 3-(2-aminoethoxy)propanoate derivatives are prominently featured in the synthesis of PROTACs. After conversion of the amino group to a suitable leaving group (e.g., a halide) or incorporation into a heterocyclic system amenable to cross-coupling, the molecule can participate in palladium-catalyzed Suzuki coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the linker and an aryl or heteroaryl boronic acid or ester, a key step in assembling the final bifunctional PROTAC molecule.

A typical procedure involves the reaction of a bromo-functionalized PEGylated tert-butyl ester with an aryl boronate in the presence of a palladium catalyst and a base. This strategy enables the modular construction of PROTACs with varying linker lengths and compositions.

| Aryl Halide Component | Boronate Component | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| tert-Butyl-3-(2-(2-bromoethoxy)ethoxy)propanoate derivative | Pyrazolo[3,4-d]pyrimidin-4-amine derivative with boronic ester | Pd(PPh₃)₄ | K₂CO₃ | DMA | Not specified |

Ugi Four-Component Reaction (U-4CR):

The primary amino group of tert-butyl 3-(2-aminoethoxy)propanoate makes it a suitable component for the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful tool for rapidly generating molecular diversity by combining an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide in a one-pot synthesis to produce a bis-amide. wikipedia.org This reaction is highly valued for its high atom economy and the complexity of the products formed in a single step.

In a typical Ugi reaction involving tert-butyl 3-(2-aminoethoxy)propanoate, it would serve as the amine component, reacting with the other three components to yield a complex peptidomimetic structure. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced, depending on the choice of the other starting materials. A noteworthy variation involves the use of convertible isocyanides, such as tert-butyl isocyanide, which can be later cleaved to reveal a primary amide, further expanding the potential for derivatization.

| Amine Component | Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Solvent | General Product |

|---|---|---|---|---|---|

| tert-Butyl 3-(2-aminoethoxy)propanoate | Aldehyde or Ketone | Carboxylic Acid | Isocyanide (e.g., tert-butyl isocyanide) | Methanol or DMF | α-Acylamino-amide derivative |

Conversion to Halo-derivatives for Nucleophilic Substitution:

The primary amino group of tert-butyl 3-(2-aminoethoxy)propanoate can be chemically transformed into other functional groups to expand its synthetic utility. One such transformation is its conversion into a halide, such as an iodide. The resulting halo-derivative, for example, tert-butyl 3-(2-iodoethoxy)propanoate, serves as an excellent substrate for nucleophilic substitution reactions. broadpharm.com The iodide acts as a good leaving group, allowing for the introduction of a wide variety of nucleophiles, including azides, thiols, and secondary amines, to further elaborate the molecular structure. This strategy is particularly useful for introducing functionalities that may not be compatible with the conditions of amide coupling or other direct derivatization methods.

Applications of Tert Butyl 3 2 Aminoethoxy Propanoate in Medicinal Chemistry and Chemical Biology

Role as a Core Component in Proteolysis Targeting Chimeras (PROTACs)

Tert-butyl 3-(2-aminoethoxy)propanoate is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins. They consist of two key ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's composition and length are critical for the PROTAC's efficacy, and this is where compounds like Tert-butyl 3-(2-aminoethoxy)propanoate come into play.

Design Principles for PROTAC Linkers Incorporating the Compound

The design of a PROTAC linker is a multifaceted challenge that significantly influences the final molecule's properties, including its solubility, cell permeability, and ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. The incorporation of Tert-butyl 3-(2-aminoethoxy)propanoate into a linker is guided by several key principles:

Control of Linker Length and Flexibility: The length of the linker is a crucial parameter that dictates the distance and relative orientation between the POI and the E3 ligase. The 3-(2-aminoethoxy)propanoate unit provides a defined and flexible spacer. Researchers can synthesize a library of PROTACs with varying linker lengths by incorporating different numbers of ethylene (B1197577) glycol units to empirically determine the optimal length for efficient ternary complex formation and subsequent protein degradation. nih.govexplorationpub.com

Facilitation of Synthetic Elaboration: The tert-butyl ester and the primary amine functionalities of Tert-butyl 3-(2-aminoethoxy)propanoate serve as orthogonal handles for chemical modification. The tert-butyl ester is a common protecting group for carboxylic acids, which can be deprotected under acidic conditions to allow for amide bond formation with an amine-containing ligand (either for the POI or the E3 ligase). The primary amine can be readily coupled to a carboxylic acid-functionalized ligand. This modularity is essential for the systematic and efficient synthesis of PROTAC libraries. nih.govresearchgate.net

A derivative, tert-butyl 3-(2-iodoethoxy)propanoate, exemplifies a practical application of these principles, where the iodo group serves as a reactive handle for facile conjugation to a nucleophilic group on a protein of interest ligand. medchemexpress.com

Mechanism of Action of PROTACs Utilizing Tert-butyl 3-(2-aminoethoxy)propanoate-Derived Linkers

The fundamental mechanism of action for any PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein. nih.gov The linker, while not directly involved in the catalytic process, is the critical scaffold that enables this event.

PROTACs with linkers derived from Tert-butyl 3-(2-aminoethoxy)propanoate function by:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The flexibility and length of the linker derived from Tert-butyl 3-(2-aminoethoxy)propanoate are crucial for allowing the two proteins to adopt a conformation that is favorable for the subsequent ubiquitin transfer.

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into smaller peptides.

Catalytic Cycle: After the degradation of the target protein, the PROTAC is released and can go on to recruit another target protein molecule, thus acting catalytically.

The physicochemical properties imparted by the Tert-butyl 3-(2-aminoethoxy)propanoate-derived linker, such as solubility and membrane permeability, are critical for the PROTAC to reach its intracellular target and execute this mechanism effectively.

Studies on Ternary Complex Formation and Target Protein Degradation Efficiency

The formation of a stable and productive ternary complex is a prerequisite for efficient target protein degradation. promega.comdundee.ac.uk The characteristics of the linker play a pivotal role in the stability and cooperativity of this complex.

Biophysical techniques are employed to study ternary complex formation, including:

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding, cooperativity |

| Surface Plasmon Resonance (SPR) | Kinetics of binding and dissociation |

| Fluorescence Resonance Energy Transfer (FRET) | Proximity of the target protein and E3 ligase |

| NanoBRET® Assays | In-cell ternary complex formation |

Studies have shown that the length and composition of PEG-based linkers, such as those derived from Tert-butyl 3-(2-aminoethoxy)propanoate, can significantly impact the efficiency of ternary complex formation. An optimal linker length allows for favorable protein-protein interactions within the ternary complex, which can lead to positive cooperativity and enhanced degradation. Conversely, a linker that is too short or too long may lead to steric clashes or an unproductive ternary complex conformation, respectively. nih.govnih.gov The "hook effect," where high concentrations of a PROTAC can inhibit ternary complex formation by forming binary complexes instead, is also influenced by linker properties. promega.com

Case Studies in the Development of Specific PROTACs

While direct use of Tert-butyl 3-(2-aminoethoxy)propanoate in a published PROTAC is not extensively documented, the application of its close derivatives highlights its potential.

FAK Degrader 1: A notable example is the use of tert-butyl 3-(2-iodoethoxy)propanoate in the synthesis of a Focal Adhesion Kinase (FAK) degrader. medchemexpress.com In this case, the iodo-functionalized linker serves as a reactive intermediate for conjugation to the FAK inhibitor. This demonstrates the practical utility of this chemical scaffold in constructing functional PROTACs for cancer research.

mTOR-Targeting PROTACs: In another study, tert-butyl-3-(2-(2-bromoethoxy)ethoxy)propanoate , an analogue with an extended PEG chain and a bromo-functional group, was used to synthesize PROTACs targeting the mTOR kinase. jst.go.jp The bromo- leaving group facilitates the alkylation of a phenolic hydroxyl group on the mTOR inhibitor, demonstrating an alternative conjugation strategy. These PROTACs were shown to degrade mTOR and inhibit the proliferation of cancer cells. jst.go.jp

These case studies underscore the adaptability of the ethoxy-propanoate scaffold in the modular assembly of PROTACs.

Integration into Bioconjugation and Cross-Linking Strategies

The chemical functionalities of Tert-butyl 3-(2-aminoethoxy)propanoate also make it a valuable reagent in the broader field of bioconjugation and the development of chemical cross-linkers.

Development of Heterobifunctional Linkers Based on the Compound

Heterobifunctional cross-linkers are reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. This is particularly useful in preventing the unwanted formation of homodimers.

Tert-butyl 3-(2-aminoethoxy)propanoate is an ideal precursor for creating such linkers due to its orthogonal protecting groups:

The primary amine can be reacted with a variety of amine-reactive moieties, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

The tert-butyl protected carboxylic acid can be deprotected to reveal a free carboxylic acid, which can then be activated (e.g., as an NHS ester) for reaction with primary amines on a second biomolecule.

This allows for the creation of custom linkers with defined lengths and properties for applications such as:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, targeting the drug specifically to cancer cells.

Protein-Protein Cross-linking: Studying protein interactions by covalently linking two proteins that are in close proximity.

Surface Immobilization: Attaching proteins or other biomolecules to a solid support for use in assays or as biosensors.

Applications in Antibody-Drug Conjugate (ADC) Design and Synthesis

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties. While direct examples of ADCs incorporating tert-butyl 3-(2-aminoethoxy)propanoate in clinical or late-stage preclinical development are not prominently featured in publicly available literature, its structural motifs are highly relevant to ADC linker technology.

The primary amine of tert-butyl 3-(2-aminoethoxy)propanoate can be acylated by an activated ester on a drug molecule, or it can be used to react with a suitable functional group on a pre-assembled drug-linker construct. Subsequently, the tert-butyl ester can be hydrolyzed to reveal a carboxylic acid. This carboxylic acid can then be activated and coupled to the lysine residues on the surface of an antibody, forming a stable amide bond. The short polyethylene (B3416737) glycol (PEG) unit in its backbone can help to improve the aqueous solubility of the resulting ADC, a crucial factor for drug formulation and delivery.

The general utility of such linkers is highlighted by the broad commercial availability of related heterobifunctional cross-linkers for bioconjugation, including those intended for ADC development. nih.govbldpharm.com

Use in Functionalizing Peptides, Proteins, and Nucleic Acids

The functionalization of biomolecules such as peptides, proteins, and nucleic acids is essential for a wide range of applications, including the development of therapeutic agents, diagnostic tools, and research probes. Tert-butyl 3-(2-aminoethoxy)propanoate serves as a versatile tool for such modifications.

Peptide and Protein Functionalization: The primary amine of the molecule can be readily coupled to the C-terminus of a peptide or to the side chains of acidic amino acid residues (aspartic acid, glutamic acid) using standard peptide coupling reagents. nih.gov Conversely, after deprotection of the tert-butyl group, the resulting carboxylic acid can be conjugated to the N-terminus of a peptide or the lysine side chains of a protein. This allows for the introduction of a flexible, hydrophilic spacer that can be used to attach other molecules of interest, such as fluorophores, polyethylene glycol (PEG) chains, or targeting ligands. The modification of proteins with such linkers can be achieved through a three-component, one-pot bioconjugation strategy under biocompatible conditions. nih.gov

Nucleic Acid Functionalization: The conjugation of peptides to oligonucleotides (peptide-oligonucleotide conjugates or POCs) is a growing area of research for enhancing the cellular uptake and target binding affinity of antisense oligonucleotides and siRNAs. nih.gov However, the synthesis of POCs presents challenges due to the differing chemistries required for solid-phase peptide synthesis and oligonucleotide synthesis. The use of bifunctional linkers like tert-butyl 3-(2-aminoethoxy)propanoate can facilitate a convergent synthetic strategy. For instance, the linker can be attached to the peptide fragment, and after deprotection, the carboxylic acid can be coupled to a modified oligonucleotide. A significant challenge in this approach is the potential for the acidic conditions required to remove the tert-butyl protecting group to cause depurination of the oligonucleotide. nih.gov

Site-Specific Conjugation Methodologies

The development of homogeneous ADCs and other protein conjugates with a defined drug-to-antibody ratio (DAR) and specific conjugation sites is a major goal in the field to improve their therapeutic index. mdpi.comthno.org Site-specific conjugation methods offer a solution to the heterogeneity of traditional conjugation chemistries that target lysine or cysteine residues non-selectively. mdpi.comthno.orgnih.gov

While direct application of tert-butyl 3-(2-aminoethoxy)propanoate in a specific, named site-specific conjugation technology is not widely reported, its functional groups are amenable to several of these advanced strategies:

Enzymatic Conjugation: Enzymes like transglutaminase can be used to ligate payloads to specific glutamine residues on an antibody. nih.gov A linker like tert-butyl 3-(2-aminoethoxy)propanoate could be pre-attached to a drug, and the free amine of the linker could then serve as a substrate for the transglutaminase, leading to site-specific attachment.

Unnatural Amino Acid Incorporation: Genetically engineering an antibody to include an unnatural amino acid with a unique reactive handle (e.g., a ketone or an azide) allows for bioorthogonal conjugation. nih.gov Tert-butyl 3-(2-aminoethoxy)propanoate can be derivatized to contain a complementary reactive group. For example, the amine could be modified with an aminooxy group to react with a ketone-containing unnatural amino acid on the antibody. nih.gov After conjugation, the tert-butyl ester remains available for further functionalization if needed.

The table below summarizes the potential roles of tert-butyl 3-(2-aminoethoxy)propanoate in various conjugation strategies.

| Conjugation Strategy | Potential Role of Tert-butyl 3-(2-aminoethoxy)propanoate | Key Feature |

| Lysine Conjugation | Linker between drug and antibody | Amine reacts with drug, deprotected carboxyl reacts with lysine |

| Peptide/Protein Functionalization | Hydrophilic spacer | Amine or carboxyl group used for attachment |

| Site-Specific (Enzymatic) | Part of the payload-linker construct | Amine acts as a substrate for enzymes like transglutaminase |

| Site-Specific (Unnatural Amino Acid) | Derivatized for bioorthogonal reaction | Amine modified to react with the unnatural amino acid |

Contribution to Other Therapeutic Modalities and Probes

Beyond its role in bioconjugation, the structural features of tert-butyl 3-(2-aminoethoxy)propanoate lend themselves to the development of other therapeutic modalities and chemical probes.

Design of Small Molecule Drug Conjugates

The concept of conjugating two or more small molecules to create a new therapeutic entity with improved properties is a rapidly evolving area of drug discovery. A prominent example is the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

A closely related derivative, tert-butyl 3-(2-iodoethoxy)propanoate, has been utilized as a PEG linker in the synthesis of a PROTAC targeting Focal Adhesion Kinase (FAK). medchemexpress.com In this context, the iodo-derivative serves as an electrophile that can be displaced by a nucleophile on one of the small molecule components of the PROTAC. The tert-butyl ester can then be deprotected to allow for linkage to the other small molecule component. This indicates a clear potential role for tert-butyl 3-(2-aminoethoxy)propanoate, where the amine can be used as a nucleophile in the assembly of such conjugates.

Development of Fluorescent Probes and Imaging Agents

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in living cells. nih.gov The construction of these probes often involves linking a fluorophore to a targeting moiety or a molecule of interest via a spacer. Tert-butyl 3-(2-aminoethoxy)propanoate is well-suited for this purpose. The amine can be reacted with an activated ester derivative of a fluorophore (e.g., a coumarin (B35378) or fluorescein), and the protected carboxylic acid can then be deprotected and coupled to a biomolecule or another small molecule. This modular approach allows for the synthesis of a wide variety of custom probes.

In the realm of in vivo imaging, Positron Emission Tomography (PET) is a powerful non-invasive technique. The development of novel PET imaging agents often requires the synthesis of complex molecules that include a chelator for a positron-emitting radionuclide, a targeting vector, and a linker. While not directly reported, the functional handles of tert-butyl 3-(2-aminoethoxy)propanoate make it a candidate for incorporation into the linker component of such imaging agents, connecting the targeting moiety to the chelating agent. The development of PET imaging agents for targets like monoamine oxidase B (MAO-B) showcases the complexity of these molecules and the importance of linkers in their design. nih.gov

Modulators of Protein-Protein Interactions (PPIs)

Modulating protein-protein interactions (PPIs) is a challenging but increasingly important therapeutic strategy. The design of small molecules or peptides that can disrupt or stabilize PPIs often requires the precise spatial arrangement of functional groups. While there is no direct literature linking tert-butyl 3-(2-aminoethoxy)propanoate to the development of PPI modulators, its role as a short, flexible linker makes it a potentially useful scaffold. It could be used to connect two different pharmacophores that bind to adjacent pockets on a protein surface, thereby creating a higher affinity bivalent inhibitor. The defined length and hydrophilicity of the linker would be critical parameters to optimize for effective PPI modulation.

Preclinical Investigations of Tert Butyl 3 2 Aminoethoxy Propanoate Derived Constructs

In Vitro Cellular Efficacy and Selectivity Assessments

The initial stages of preclinical evaluation for novel therapeutic constructs, such as those derived from tert-butyl 3-(2-aminoethoxy)propanoate, are heavily reliant on a suite of in vitro assays. These laboratory-based tests are designed to meticulously assess the compound's ability to enter cells, engage its intended target, and elicit the desired biological response with high selectivity.

Cell-Based Degradation Assays

A primary application of tert-butyl 3-(2-aminoethoxy)propanoate derivatives is in the creation of PROTACs, which function by inducing the degradation of a target protein. Cell-based degradation assays are therefore fundamental to characterizing these molecules. A key objective is to determine the potency and efficacy of the degradation process. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Western blotting is a cornerstone technique for these assessments, allowing for the direct visualization and quantification of target protein levels following treatment with the PROTAC. For instance, a series of PROTACs targeting Focal Adhesion Kinase (FAK), a protein implicated in cancer progression, were developed utilizing linkers derived from related chemical structures. In these studies, various cancer cell lines, such as human prostate cancer cells (PC3), non-small cell lung cancer cells (A549), and breast cancer cells (MDA-MB-231), were treated with the FAK-targeting PROTACs. tandfonline.comsci-hub.sebioworld.com The results demonstrated that these constructs could induce potent and efficient degradation of FAK protein. For example, the optimized PROTAC A13 exhibited 85% FAK degradation in A549 cells at a concentration of 10 nM. tandfonline.com Similarly, PROTAC-3 induced near-complete degradation of FAK in PC3 cells at low nanomolar concentrations. sci-hub.se

The table below summarizes the degradation efficiency of several FAK-targeting PROTACs, highlighting the impact of the linker structure on their activity.

| Compound | Target Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PC3 | 23.2 ± 8.1 | 99 |

| PROTAC-2 | PC3 | 7.6 ± 4.1 | 99 |

| PROTAC-3 | PC3 | 3.0 ± 1.5 | 99 |

| PROTAC A13 | A549 | Not Reported | 85 (at 10 nM) |

| Cpd A25 | MDA-MB-231 | 0.13 | 97 |

This table presents a selection of data from published studies and is for illustrative purposes. tandfonline.comsci-hub.sebioworld.com

Target Engagement Studies in Cellular Contexts

For a PROTAC to be effective, it must first bind to its intended protein target within the complex environment of a living cell. Target engagement assays are crucial for confirming this interaction. Modern techniques such as the Nano-BRET (Bioluminescence Resonance Energy Transfer) assay have become invaluable for this purpose. nih.gov This method allows for the real-time monitoring of a PROTAC binding to its target protein in live cells, providing a more physiologically relevant measure of engagement than traditional biochemical assays. nih.gov

Surface Plasmon Resonance (SPR) is another powerful biophysical technique used to quantify the binding affinity and kinetics of the PROTAC to both the target protein and the E3 ligase it recruits. nih.gov These studies are critical for understanding the structure-activity relationship and for optimizing the linker, such as the one derived from tert-butyl 3-(2-aminoethoxy)propanoate, to ensure efficient formation of the ternary complex (PROTAC-target-E3 ligase) that precedes protein degradation. nih.gov

In Vivo Pharmacological Studies of Derivative Molecules

Following successful in vitro characterization, promising derivative compounds are advanced to in vivo studies. These investigations in living organisms, typically animal models, are essential for evaluating the therapeutic potential and the broader biological effects of the molecule in a systemic context.

Efficacy Models in Disease States

The in vivo efficacy of PROTACs derived from structures like tert-butyl 3-(2-aminoethoxy)propanoate is most commonly assessed in animal models of specific diseases, particularly cancer. For FAK-targeting PROTACs, orthotopic and xenograft mouse models of various cancers are employed. In an orthotopic ovarian cancer mouse model, a FAK PROTAC was shown to significantly inhibit primary tumor growth and metastasis. frontiersin.orgnih.gov Similarly, in models of hepatocellular carcinoma, a FAK PROTAC named FC-11 effectively suppressed tumor metastasis to the lungs. nih.gov

These studies often compare the efficacy of the PROTAC degrader to that of a traditional kinase inhibitor targeting the same protein. For example, FAK PROTACs have demonstrated superior anti-invasive activity in cellular models compared to the FAK inhibitor defactinib. sci-hub.seacs.org This enhanced efficacy is attributed to the PROTAC's ability to eliminate both the kinase and scaffolding functions of FAK, whereas inhibitors only block the kinase activity. sci-hub.senih.govacs.orgmusechem.com

Evaluation of On-Target and Off-Target Effects

A critical aspect of preclinical development is to ensure that the therapeutic agent is selective for its intended target, thereby minimizing unwanted side effects. For PROTACs, this involves assessing both on-target and off-target effects. On-target effects are the direct consequences of degrading the intended protein. For FAK degraders, this includes the inhibition of downstream signaling pathways that control cell migration and proliferation. sci-hub.se

Off-target effects, where the PROTAC degrades proteins other than the intended target, are a significant concern. Mass spectrometry-based proteomics is a powerful tool for assessing the proteome-wide selectivity of a PROTAC. nih.gov Studies on FAK PROTACs have demonstrated high specificity, with minimal degradation of other proteins. nih.govnih.gov Interestingly, some FAK inhibitors have been shown to have off-target effects on platelets, which were not observed with FAK-deficient mice, suggesting that these effects were independent of FAK inhibition. nih.gov This highlights a potential advantage of the high specificity of PROTAC-mediated degradation.

Advanced Biological Characterization Techniques for Compound Derivatives

The development of sophisticated molecules like PROTACs has been paralleled by the advancement of powerful analytical techniques to characterize their complex mechanism of action. These methods provide deep insights into the structural and functional aspects of the compound's activity.

Cryo-electron microscopy (cryo-EM) has emerged as a valuable tool for visualizing the three-dimensional structure of the ternary complex formed by the PROTAC, the target protein, and the E3 ligase. nih.gov This structural information is invaluable for the rational design and optimization of PROTACs, including the linker component.

As mentioned earlier, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in quantifying the binding affinities and thermodynamics of the interactions between the PROTAC and its binding partners. nih.gov Furthermore, a variety of mass spectrometry-based techniques are employed not only for proteomics but also for studying the ubiquitination patterns on the target protein, which is the direct biochemical consequence of PROTAC action. nih.gov Techniques like NanoLuc, NanoTag, and NanoBRET are also utilized to evaluate cellular permeability, a crucial parameter for drug efficacy. researchgate.net

Future Directions and Emerging Research Avenues

Innovations in Synthetic Strategies for Analog Development

The development of analogs of Tert-butyl 3-(2-aminoethoxy)propanoate is crucial for optimizing the performance of Proteolysis Targeting Chimeras (PROTACs). Innovations in synthetic chemistry are paving the way for a new generation of linkers with enhanced properties.

Historically, PROTAC linkers were dominated by easily accessible alkyl and polyethylene (B3416737) glycol (PEG) chains. mdpi.com However, the field is rapidly advancing towards more sophisticated and functional linkers. mdpi.com One of the key innovations is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient and convergent synthesis of diverse PROTAC libraries by joining an alkyne-functionalized ligand with an azide-bearing counterpart. mdpi.com This approach facilitates rapid optimization of linker length, composition, and attachment points. mdpi.com

Furthermore, there is a discernible shift from flexible linkers to more rigid and conformationally constrained designs. mdpi.comprecisepeg.com Incorporating motifs such as piperazine, piperidine, and alkynes can impart rigidity to the linker. mdpi.com This rigidity can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complexes and enhanced degradation potency. researchgate.net For instance, replacing a flexible PEG linker with a more rigid benzyl (B1604629) group has been shown to improve hydrophobic interactions and exploit potential pi-stacking with amino acid residues like tyrosine in the VHL E3 ligase. researchgate.net

The development of cleavable linkers represents another significant area of innovation. These linkers can be designed to break apart under specific physiological conditions, which is particularly useful for analytical purposes, such as in peptide mapping assays to determine PEG attachment sites on proteins. pharmafeatures.com

The table below summarizes some of the innovative synthetic strategies being explored for the development of PROTAC linker analogs.

| Synthetic Strategy | Description | Potential Advantages |

| Click Chemistry | Utilizes highly efficient and specific reactions, such as CuAAC, to connect molecular fragments. | Rapid and convergent synthesis of diverse PROTAC libraries. mdpi.com |

| Rigid Scaffolds | Incorporation of cyclic structures like piperazine, piperidine, or alkynes into the linker backbone. | Increased stability of the ternary complex and potentially improved degradation potency. mdpi.comresearchgate.net |

| Functionalized Linkers | Introduction of specific chemical groups to modulate physicochemical properties. | Improved solubility, cell permeability, and pharmacokinetic profiles. mdpi.com |

| Cleavable Linkers | Linkers designed to break under specific conditions (e.g., enzymatic cleavage, pH change). | Facilitates analytical characterization and controlled drug release. pharmafeatures.com |

These innovative synthetic approaches are instrumental in fine-tuning the properties of PROTACs, moving beyond the traditional "trial and error" method of linker design toward a more rational and structure-guided approach. mdpi.com

Expansion of Applications Beyond Current Therapeutic Landscape

While the initial success of PROTACs has been predominantly in oncology, the therapeutic potential of this modality is rapidly expanding to other disease areas. aragen.comresearchgate.net The ability to target and degrade previously "undruggable" proteins opens up new avenues for treating a wide range of conditions.

Neurodegenerative Diseases: A significant area of expansion is in the treatment of neurodegenerative diseases, which are often characterized by the accumulation of misfolded protein aggregates. mdpi.comnih.gov PROTACs are being developed to specifically target and degrade pathogenic proteins such as tau and α-synuclein, which are implicated in Alzheimer's and Parkinson's disease, respectively. pharmafeatures.comnih.gov Dual PROTAC degraders that can simultaneously target both α-Synuclein and tau aggregates are also under investigation. pharmafeatures.com Furthermore, PROTACs are being explored to target LRRK2 kinase in Parkinson's disease and mutant huntingtin in Huntington's disease. nih.gov A key challenge in this area is designing PROTACs that can effectively cross the blood-brain barrier. pharmafeatures.com

Viral Infections: The application of PROTACs as antiviral agents is another promising frontier. oxfordglobal.comfrontiersin.org Unlike traditional antiviral drugs that inhibit viral enzymes, PROTACs can induce the degradation of essential viral proteins, offering a novel mechanism to combat viral replication. frontiersin.org Researchers have developed PROTACs targeting viral proteins from influenza, hepatitis C virus (HCV), and HIV. researchgate.netoxfordglobal.comfrontiersin.org For instance, oseltamivir-based PROTACs have been designed to degrade the neuraminidase protein of the influenza virus. researchgate.net PROTACs are also being investigated as a novel vaccine strategy, where inducing the degradation of key viral proteins can create live attenuated viruses that elicit a robust immune response. oxfordglobal.comfrontiersin.org

Inflammatory and Autoimmune Diseases: The targeted degradation of proteins involved in inflammatory signaling pathways is a burgeoning area of research. nih.govirbbarcelona.org PROTACs are being developed to degrade targets like RIPK2 for inflammatory bowel disease and HDACs for conditions like asthma and chronic obstructive pulmonary disorder (COPD). nih.gov By eliminating the source of inflammation, PROTACs offer a potentially more effective and durable therapeutic approach compared to traditional inhibitors.

The table below highlights some of the emerging therapeutic areas for PROTACs.

| Therapeutic Area | Key Protein Targets | Potential Indications |

| Neurodegenerative Diseases | Tau, α-Synuclein, LRRK2, Huntingtin | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease pharmafeatures.comnih.gov |

| Viral Infections | Viral Proteases, Neuraminidase, HIV Integrase | Influenza, Hepatitis C, HIV researchgate.netoxfordglobal.comfrontiersin.org |

| Inflammatory Diseases | RIPK2, HDACs, STING | Inflammatory Bowel Disease, Asthma, COPD, Autoimmune Disorders nih.govirbbarcelona.org |

The versatility of the PROTAC platform, enabled by adaptable linkers like Tert-butyl 3-(2-aminoethoxy)propanoate, is a key driver of its expansion into these diverse therapeutic landscapes.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The design of effective PROTACs is a complex multidimensional challenge, and the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process. sygnaturediscovery.comresearchgate.net These computational tools are being employed to accelerate the discovery and optimization of PROTACs by navigating the vast chemical space and predicting key molecular properties. nih.govnih.gov

One of the most significant applications of AI in PROTAC design is the optimization of the linker. ML models can analyze large datasets of existing PROTACs to understand the relationship between linker structure and activity. acs.org This allows for the de novo design of linkers with improved properties. irbbarcelona.org Reinforcement learning (RL) algorithms can be used to explore the vast possibilities of linker design, optimizing for factors like degradation efficiency and reduced toxicity. acs.org

Furthermore, ML models are being trained to predict the physicochemical properties of PROTACs, such as cell permeability and solubility, which are often challenging for these large molecules. researchgate.netrootsanalysis.com By identifying molecules with favorable drug-like properties early in the design process, AI can significantly reduce the time and cost associated with synthesizing and testing new compounds. researchgate.net

The table below outlines the key applications of AI and ML in the design of PROTACs.

| AI/ML Application | Description | Impact on Drug Design |

| Ternary Complex Modeling | AI-driven molecular dynamics simulations to predict the stability of the PROTAC-induced complex. | Enhances understanding of structure-activity relationships and guides rational design. nih.gov |

| Degradation Prediction | Deep learning models to predict the degradation potency (e.g., DC50, Dmax) of novel PROTACs. | Prioritizes the synthesis of the most promising candidates. nih.gov |

| Linker Optimization | Generative models and reinforcement learning to design novel linkers with desired properties. | Accelerates the optimization of linker length, composition, and rigidity. irbbarcelona.orgacs.org |

| Property Prediction | Machine learning models to predict cell permeability, solubility, and other ADME properties. | Improves the selection of candidates with favorable drug-like characteristics. researchgate.netrootsanalysis.com |

The integration of AI and ML is transforming PROTAC design from an empirical, trial-and-error process to a more predictive and data-driven endeavor, paving the way for the rapid development of next-generation targeted protein degraders. sygnaturediscovery.com

Challenges and Opportunities in the Field of Targeted Protein Degradation

Despite the immense potential of targeted protein degradation, the field faces several challenges that need to be addressed to realize its full therapeutic promise. However, these challenges also present significant opportunities for innovation and improvement.

One of the primary challenges is the development of drug resistance . nih.gov While PROTACs can overcome some resistance mechanisms associated with traditional inhibitors, cancer cells can still develop resistance to degraders, often through mutations or downregulation of the E3 ligase machinery. nih.gov This highlights the need to expand the repertoire of available E3 ligases beyond the commonly used CRBN and VHL. nih.gov The human genome encodes over 600 E3 ligases, and exploring this vast landscape represents a major opportunity to develop novel PROTACs with different resistance profiles. nih.gov

The physicochemical properties of PROTACs also pose a significant hurdle. drugdiscoverytoday.com Due to their high molecular weight and lipophilicity, many PROTACs suffer from poor solubility and low oral bioavailability. drugdiscoverytoday.comnih.gov This often necessitates parenteral administration, which is less convenient for patients. researchgate.net There is a significant opportunity to optimize the drug metabolism and pharmacokinetics (DMPK) properties of PROTACs through rational design, including modifications to the linker. drugdiscoverytoday.com For example, the incorporation of polar groups or the use of macrocyclic linkers can improve solubility and permeability. precisepeg.comnih.gov Flexible linkers like PEG can also shield parts of the molecule from the solvent, potentially improving permeability. semanticscholar.org

The "hook effect" is another intrinsic challenge, where at high concentrations, the formation of ineffective binary complexes between the PROTAC and either the target protein or the E3 ligase can compete with the formation of the productive ternary complex, leading to reduced degradation. nih.gov Optimizing the binding affinities and linker properties to favor ternary complex formation is a key area of research.

The table below summarizes the key challenges and opportunities in the field of targeted protein degradation.

| Challenge | Description | Opportunity |

| Drug Resistance | Development of resistance through mutations in the E3 ligase or other components of the degradation machinery. nih.gov | Exploration of novel E3 ligases to create degraders with different resistance profiles. nih.gov |

| Poor Physicochemical Properties | Low solubility and oral bioavailability due to high molecular weight and lipophilicity. drugdiscoverytoday.com | Rational design of linkers and warheads to improve DMPK properties. precisepeg.comdrugdiscoverytoday.com |

| "Hook Effect" | Reduced degradation at high PROTAC concentrations due to the formation of non-productive binary complexes. nih.gov | Optimization of binding affinities and linker design to promote stable ternary complex formation. |

| Limited E3 Ligase Toolbox | The majority of current PROTACs utilize only a few E3 ligases (e.g., CRBN, VHL). nih.gov | Identification and validation of new E3 ligases to expand the scope of targeted protein degradation. marinbio.com |

| Targeting "Undruggable" Proteins | Many challenging targets, such as transcription factors and scaffolding proteins, lack well-defined binding pockets. frontiersin.org | PROTACs can bind to shallow or allosteric sites, opening up a vast new landscape of druggable targets. frontiersin.orgnih.gov |

Overcoming these challenges through continued innovation in linker design, E3 ligase discovery, and computational modeling will be crucial for the continued success and expansion of targeted protein degradation as a major therapeutic modality.

Q & A

Q. What are the typical synthetic routes for preparing tert-butyl 3-(2-aminoethoxy)propanoate?

The synthesis often involves multi-step reactions under controlled conditions. For example, a tert-butyl ester intermediate can be synthesized via nucleophilic substitution in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, followed by reaction with tert-butyl prop-2-enoate. Purification typically employs silica gel column chromatography to isolate the product as a colorless oil . Alternative routes may use PEG-based linkers, where ether functionalities enhance solubility and reaction efficiency .

Q. Which analytical techniques are critical for characterizing tert-butyl 3-(2-aminoethoxy)propanoate?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, as demonstrated for similar tert-butyl esters (e.g., δ 1.45 ppm for tert-butyl protons in CDCl₃) . Thin-layer chromatography (TLC) monitors reaction progress, while mass spectrometry validates molecular weight. For purity assessment, high-performance liquid chromatography (HPLC) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

Store below -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may degrade the aminoethoxy moiety . Use personal protective equipment (PPE) such as nitrile gloves and lab coats, and follow NIOSH/CEN standards for respiratory protection in high-exposure scenarios .

Advanced Research Questions

Q. How do substituents on the ethoxy chain influence the compound’s reactivity and applications?

The aminoethoxy group’s nucleophilicity enables conjugation with electrophilic partners (e.g., activated carbonyls or aryl halides). Substituent effects, such as electron-withdrawing groups, can alter reaction kinetics and regioselectivity. For example, bulky tert-butyl groups may sterically hinder reactions but improve solubility in non-polar solvents . Comparative studies with analogs like tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate highlight the role of functional groups in modulating reactivity .

Q. What methodologies optimize yield in multi-step syntheses involving this compound?

Optimize reaction parameters such as:

- Temperature : Lower temperatures (0–25°C) minimize side reactions during esterification.

- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity of intermediates.

- Catalysts : Use triethylamine (TEA) or DMAP to accelerate coupling reactions.

Post-reaction workup with aqueous washes (e.g., NaHCO₃) removes acidic impurities, and column chromatography achieves >95% purity .

Q. How does the compound behave under varying pH and temperature conditions?

The tert-butyl ester is stable in neutral to slightly basic conditions but hydrolyzes rapidly under strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH). The aminoethoxy group may protonate in acidic media, altering solubility. Thermal stability studies suggest decomposition above 150°C, with gas chromatography-mass spectrometry (GC-MS) identifying breakdown products like propanoic acid derivatives .

Q. What role does tert-butyl 3-(2-aminoethoxy)propanoate play in PEG-based linker systems?

Its ether-rich structure and amino group make it a versatile PEG linker for bioconjugation. The tert-butyl ester acts as a protecting group, which can be cleaved under acidic conditions to expose a carboxylic acid for further coupling. Applications include:

Q. How can researchers resolve contradictions in reported reaction efficiencies for derivatives?

Discrepancies in yields or selectivity often arise from:

- Impurities in starting materials : Use HPLC-purified reagents.

- Variations in protecting group strategies : Compare Boc vs. Fmoc protection for amino groups.

- Solvent polarity effects : Test alternatives like acetonitrile or DMF.

Controlled experiments with kinetic monitoring (e.g., in-situ IR) can identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.